

The Enigmatic Intermediate: A Literature Review of 4-(Benzylloxy)picolinonitrile

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Compound of Interest

Compound Name: 4-(Benzylloxy)picolinonitrile

Cat. No.: B176890

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Introduction

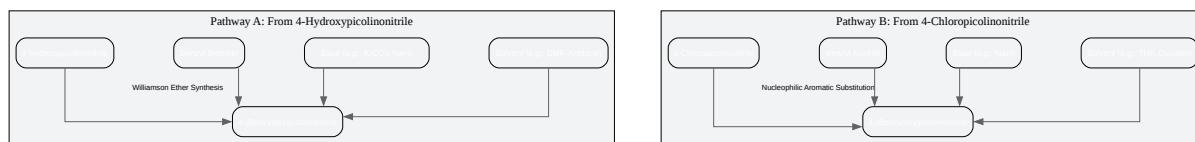
4-(Benzylloxy)picolinonitrile, a heterocyclic aromatic nitrile, holds a position of quiet potential within the landscape of medicinal chemistry and materials science. While its direct study appears limited in publicly accessible literature, the broader class of benzylloxypridine and picolinonitrile derivatives has garnered significant attention for their diverse biological activities and utility as synthetic intermediates. This technical guide consolidates the available information on **4-(Benzylloxy)picolinonitrile**, drawing necessary parallels from its isomers and related compounds to provide a comprehensive overview of its synthesis, potential applications, and avenues for future research. The presence of the benzylloxy group offers a versatile handle for synthetic modification and can influence the molecule's pharmacokinetic and pharmacodynamic properties, while the picolinonitrile core is a known pharmacophore in various bioactive molecules.

Chemical Properties and Synthesis

4-(Benzylloxy)picolinonitrile (CAS Number: 100382-00-1) possesses the molecular formula $C_{13}H_{10}N_2O$ and a molecular weight of approximately 210.23 g/mol. While specific experimental data for this isomer is scarce, its synthesis can be reliably inferred from established methods for its isomers, 3-(Benzylloxy)picolinonitrile and 6-(Benzylloxy)picolinonitrile. The most probable and widely used method is the Williamson ether synthesis.

General Synthesis Workflow

The synthesis of **4-(Benzyl)picolinonitrile** would logically proceed via the reaction of a suitable 4-substituted picolinonitrile with a benzylating agent. Two primary pathways are proposed:



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Caption: Proposed synthetic pathways for **4-(Benzyl)picolinonitrile**.

Experimental Protocols

While a specific, published protocol for **4-(Benzyl)picolinonitrile** is not available, a detailed methodology can be constructed based on the synthesis of its isomers and related benzyl derivatives.

Protocol: Synthesis of **4-(Benzyl)picolinonitrile** via Williamson Ether Synthesis

Materials:

- 4-Hydroxypicolinonitrile
- Benzyl bromide
- Potassium carbonate (anhydrous)

- N,N-Dimethylformamide (DMF, anhydrous)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

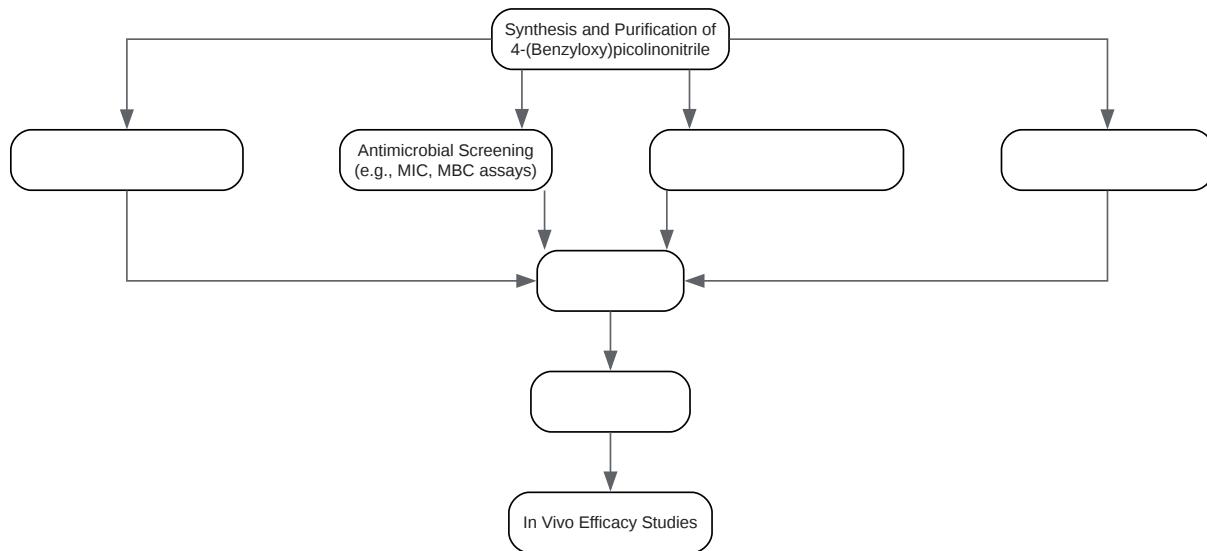
- To a solution of 4-hydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture at room temperature for 15 minutes to form the corresponding phenoxide.
- Add benzyl bromide (1.2 eq) dropwise to the suspension.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **4-(BenzylOxy)picolinonitrile**.

Potential Biological Activities and Research Applications

Direct biological studies on **4-(Benzyl)picolinonitrile** are not present in the reviewed literature. However, the structural motifs it contains suggest several promising areas for investigation. Picolinonitrile derivatives have been explored for a range of pharmacological activities, including as inhibitors of various enzymes and as antimicrobial or anticancer agents. The benzyloxy moiety can enhance lipophilicity, potentially improving cell permeability and oral bioavailability.

General Biological Screening Workflow

For a novel compound like **4-(Benzyl)picolinonitrile**, a typical initial biological screening process would follow a structured workflow to identify potential therapeutic applications.



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Caption: A generalized workflow for the biological screening of a novel chemical entity.

Quantitative Data Summary

As no specific quantitative data for **4-(Benzyl)picolinonitrile** has been found in the literature, the following table is presented as a template for future research, with data for a related compound, a derivative of N-(4-(benzyloxy)benzyl)-4-aminoquinoline, included for illustrative purposes.

Compound ID	Target	Assay Type	Activity (IC ₅₀ /MIC)	Reference
4-(Benzyl)picolinonitrile	Data Not Available	Data Not Available	Data Not Available	
Example: Quinoline Derivative 9n	M. tuberculosis H37Rv	Growth Inhibition	2.7 μM	[1]
Example: Quinoline Derivative 9o	M. tuberculosis H37Rv	Growth Inhibition	2.8 μM	[1]

Conclusion and Future Directions

4-(Benzyl)picolinonitrile remains a largely unexplored chemical entity. Based on the chemistry of its structural analogs, its synthesis is feasible and straightforward. The picolinonitrile core, combined with the modifiable benzyloxy group, makes it an attractive scaffold for the development of novel therapeutic agents. Future research should focus on the definitive synthesis and characterization of **4-(Benzyl)picolinonitrile**, followed by a comprehensive biological screening to elucidate its potential pharmacological profile. The lack of existing data presents a unique opportunity for original research in the fields of medicinal chemistry and drug discovery.

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References

- 1. Buy 6-(BenzylOxy)picolinonitrile | 190582-95-7 [smolecule.com]
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